h-d-cys(trt)-oh

Overview

Description

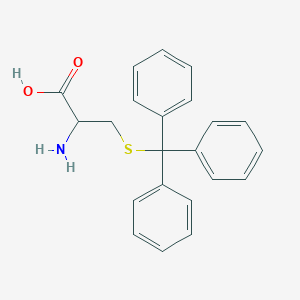

H-D-Cys(Trt)-OH (S-Trityl-D-cysteine) is a protected derivative of D-cysteine, where the thiol (-SH) group is substituted with a trityl (triphenylmethyl, Trt) group. This modification enhances stability during peptide synthesis, particularly in acidic or oxidative conditions. Key properties include:

- CAS Number: 25840-82-8 .

- Molecular Formula: C₂₂H₂₁NO₂S (estimated based on structural analysis).

- Molecular Weight: ~363.5 g/mol.

- Applications: Acts as a chiral building block in peptide synthesis, especially for incorporating D-cysteine residues into peptides with specific stereochemical requirements .

Preparation Methods

Solution-Phase Synthesis

The solution-phase synthesis of H-D-Cys(Trt)-OH involves the direct tritylation of D-cysteine using trityl chloride (Trt-Cl) under controlled conditions. This method is characterized by its simplicity and high yield, making it a cornerstone in laboratory-scale production.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the thiol group of D-cysteine attacks the electrophilic carbon of Trt-Cl. A base, such as pyridine or triethylamine (TEA), neutralizes the generated HCl, driving the reaction to completion . The stoichiometric ratio of D-cysteine to Trt-Cl is typically 1:1.1 to ensure full conversion, with yields exceeding 85% under optimal conditions.

Key Reaction:

Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Maximizes solubility of Trt-Cl |

| Temperature | 0–4°C | Minimizes side reactions |

| Reaction Time | 4–6 hours | Ensures complete tritylation |

| Base | Pyridine/TEA (2 eq) | Efficient HCl scavenging |

Side reactions, such as over-tritylation or oxidation, are mitigated by maintaining an inert atmosphere (argon or nitrogen) and avoiding prolonged exposure to light .

Solid-Phase Peptide Synthesis (SPPS)

This compound is widely employed in Fmoc-based SPPS for constructing complex peptides. Its stability under basic conditions (e.g., piperidine deprotection) makes it ideal for iterative coupling cycles.

Fmoc-Based Strategy

In a representative protocol :

-

Resin Loading : Fmoc-Cys(Trt)-OH is anchored to Wang resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

Deprotection : Fmoc removal with 20% piperidine/DMF exposes the amino group for subsequent coupling.

-

Chain Elongation : Iterative coupling with Fmoc-amino acids (e.g., Fmoc-Arg(Pbf)-OH) using HBTU/HOBt activators.

Coupling Reagents and Efficiency

| Reagent System | Coupling Efficiency (%) | Side Products |

|---|---|---|

| HBTU/HOBt/DIEA | 98–99 | <1% racemization |

| DIC/Oxyma Pure | 95–97 | Minimal |

| HATU/DIEA | >99 | Negligible |

The choice of reagent impacts both yield and epimerization risk. HATU, though costly, is preferred for sterically hindered residues .

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have replaced batch processes in leading facilities, reducing reaction times by 40% and improving purity profiles. Key considerations include:

-

Catalyst Recycling : Immobilized bases (e.g., polymer-supported TEA) enable reagent recovery.

-

Purification : Centrifugal partition chromatography (CPC) achieves >99.5% purity with minimal solvent waste .

Analytical Characterization

Rigorous quality control ensures batch-to-batch consistency:

-

HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) resolve this compound (retention time: 12.3 min) .

-

Mass Spectrometry : ESI-MS confirms molecular weight (Calcd for CHNOS: 383.13; Found: 383.2 [M+H]) .

-

Chiral Analysis : Polarimetry verifies enantiomeric purity ([α] = +8.5° (c=1, DMF)) .

Recent Advances and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (50°C, 30 min) accelerates tritylation, achieving 92% yield while reducing racemization to <0.5% .

Enzymatic Deprotection

Novel lipases selectively cleave the trityl group under aqueous conditions, enabling eco-friendly workflows .

Chemical Reactions Analysis

Types of Reactions: Trityl cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group of trityl cysteine can be oxidized to form disulfides or sulfonic acids.

Reduction: The trityl group can be removed under reductive conditions, such as treatment with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The trityl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), iodine (I2), or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Free cysteine, trityl alcohol.

Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Peptide Synthesis

H-D-Cys(Trt)-OH plays a crucial role in peptide synthesis as a protecting group for cysteine residues. This compound allows for:

- Selective Protection and Deprotection : The trityl group provides steric hindrance that prevents undesired reactions during synthesis.

- Formation of Disulfide Bonds : It stabilizes peptide structures through disulfide bond formation, which is essential for the biological activity of many peptides .

Biological Research

In biological contexts, this compound is utilized to study:

- Cysteine Residue Function : It helps elucidate the role of cysteine in protein structure and function.

- Cysteine-based Probes : The compound is employed in developing probes and sensors for detecting thiol-containing biomolecules, which are critical in various biochemical pathways .

Therapeutic Applications

This compound derivatives have shown potential as therapeutic agents due to their ability to modulate redox states:

- Oxidative Stress Protection : These compounds are being investigated for their protective effects against oxidative damage, which is linked to numerous diseases including neurodegenerative disorders .

- Cancer Research : In cellular models, this compound has been reported to induce apoptosis in various cancer cell lines and disrupt normal cell cycle progression without affecting the synthesis phase .

Data Table: Applications Overview

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Peptide Synthesis | Protecting group for cysteine | Enables selective reactions; stabilizes peptides |

| Biological Research | Study of cysteine roles; development of probes | Enhances understanding of protein functions |

| Therapeutics | Modulation of redox states | Potential treatment for oxidative stress-related diseases |

| Cancer Research | Induction of apoptosis in cancer cells | Disruption of cell cycle progression |

Case Study 1: Peptide Stability

A study examined the stability of disulfide-rich peptide scaffolds using this compound. The findings indicated that replacing standard cysteine residues with their D-enantiomers significantly improved gastrointestinal stability, making these peptides more viable as oral therapeutics .

Case Study 2: Cysteine Modification

Research involving this compound demonstrated its effectiveness in modifying biomolecules through the reactive thiol group post-deprotection. This approach facilitated the conjugation of drugs and imaging agents to proteins, enhancing their functionality within living cells.

Mechanism of Action

The mechanism of action of trityl cysteine primarily involves the protection of the thiol group of cysteine residues. The trityl group forms a stable covalent bond with the sulfur atom, preventing unwanted reactions during chemical synthesis. The trityl group can be selectively removed under mild acidic or reductive conditions, allowing for the controlled release of the free thiol group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S-Trityl-L-Cysteine (CAS 2799-7-7)

- Structural Difference : L-configuration (vs. D-configuration in H-D-Cys(Trt)-OH).

- Molecular Formula: C₂₂H₂₁NO₂S (same as this compound).

- Purity & Handling : Commercial purity >95%; similar lipophilicity due to the Trt group.

- Applications : Used in L-peptide synthesis, where natural cysteine chirality is required .

H-Cys(Trt)-NH₂ (CAS 166737-85-5)

- Structural Difference : Carboxylic acid replaced with an amide (-NH₂) group.

- Molecular Formula : C₂₁H₂₂N₂OS.

- Molecular Weight : ~348.5 g/mol.

- Applications : Suitable for peptide coupling reactions without carboxylate activation; used in cyclic peptide synthesis .

Fmoc-Cys(Trt)-OH (CAS N/A)

- Structural Difference: Fmoc (fluorenylmethyloxycarbonyl) protection on the amino group instead of a hydrogen.

- Molecular Formula: C₃₈H₃₃NO₄S.

- Molecular Weight : 599.7 g/mol.

- Purity : ≥99% (HPLC), optimized for Fmoc-based solid-phase peptide synthesis .

- Stability : Fmoc group is base-labile (removed with piperidine), while Trt protects the thiol under basic conditions .

Comparative Analysis Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Purity | Primary Application |

|---|---|---|---|---|---|---|

| This compound | 25840-82-8 | C₂₂H₂₁NO₂S | 363.5 | Trt-protected thiol | >95%* | D-peptide synthesis |

| S-Trityl-L-Cysteine | 2799-7-7 | C₂₂H₂₁NO₂S | 363.5 | Trt-protected thiol | >95% | L-peptide synthesis |

| H-Cys(Trt)-NH₂ | 166737-85-5 | C₂₁H₂₂N₂OS | 348.5 | Trt-thiol, amide | >95%* | Cyclic/amide peptide design |

| Fmoc-Cys(Trt)-OH | N/A | C₃₈H₃₃NO₄S | 599.7 | Fmoc-amino, Trt-thiol | ≥99% | Fmoc-SPPS** |

Purity inferred from commercial listings ; *Solid-phase peptide synthesis.

Functional and Stability Comparisons

- Acid Sensitivity : The Trt group is removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA), making it suitable for orthogonal deprotection strategies. In contrast, Fmoc is base-labile, and Acm (acetamidomethyl) requires mercury-based deprotection .

- Solubility : Trityl derivatives exhibit low aqueous solubility due to the hydrophobic triphenylmethyl group. Solubilization often requires organic solvents (e.g., DMF, DCM) or sonication .

- Chiral Specificity: this compound enables the incorporation of non-natural D-cysteine residues, critical for designing protease-resistant peptides or bioactive compounds with enhanced stability .

Biological Activity

h-D-Cys(Trt)-OH, or S-Trityl-D-Cysteine, is a modified form of cysteine that incorporates a trityl protecting group. This modification enhances its stability and utility in biochemical research, particularly in peptide synthesis and the study of protein interactions. The biological activity of this compound is primarily associated with its role as an inhibitor of the mitotic kinesin Eg5, making it significant in cancer research and therapeutic development.

Target Interaction : this compound acts as a potent allosteric inhibitor of the Eg5 kinesin, which is essential for proper mitotic spindle assembly during cell division. By inhibiting Eg5, this compound induces mitotic arrest, leading to apoptosis in cancer cells.

Biochemical Pathways : The inhibition of Eg5 affects several key pathways:

- Mitotic Spindle Assembly : Disruption leads to monoastral spindles and prevents the separation of centrosomes.

- Cell Cycle Regulation : Cells are specifically arrested in the M phase, which can be observed through various assays measuring cell viability and division rates.

In Vitro Studies

Research has demonstrated that this compound exhibits a tight-binding inhibition with an estimated Ki value below 150 nM under physiological conditions. This high affinity suggests its potential as a therapeutic agent targeting rapidly dividing cancer cells.

Table 1: Inhibition Potency of this compound

| Condition | Ki (nM) |

|---|---|

| 300 mM NaCl | <150 |

| 25 mM KCl | 600 |

Cellular Effects

In cellular models, this compound has been shown to:

- Induce apoptosis in various cancer cell lines.

- Prevent normal cell cycle progression without affecting S or G2 phases, demonstrating specificity for M phase arrest.

Case Studies

- Cancer Cell Lines : In studies involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating effective concentrations for therapeutic application.

- Peptide Synthesis Applications : The trityl group allows for selective deprotection during peptide synthesis, facilitating the incorporation of cysteine residues into larger peptide constructs that possess biological activity.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing H-D-Cys(Trt)-OH with high purity?

- Methodological Answer : Synthesis requires orthogonal protection strategies to prevent undesired side reactions. The trityl (Trt) group protects the thiol moiety of cysteine during solid-phase peptide synthesis (SPPS). Key steps include:

- Using anhydrous conditions to avoid hydrolysis of the Trt group .

- Monitoring reaction progress via HPLC or LC-MS to confirm intermediate purity .

- Final purification via reverse-phase chromatography, as demonstrated in Fig. 2 of chromatographic profiles for analogous compounds .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HPLC : Assess purity using isocratic elution with acetonitrile/TFA gradients, as shown in Fig. 2 .

- NMR : Confirm Trt group integrity via characteristic aromatic proton signals (δ 7.2–7.4 ppm) and absence of thiol peaks .

- Mass Spectrometry (MS) : Validate molecular weight (C₂₆H₂₇NO₂S, MW 425.57 g/mol) with ESI-MS or MALDI-TOF .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store at -20°C in airtight, light-protected containers to prevent oxidation or moisture absorption .

- Conduct accelerated stability studies under varying pH and temperature conditions to establish degradation kinetics .

Advanced Research Questions

Q. How can researchers optimize orthogonal protection strategies when using this compound in complex peptide sequences?

- Methodological Answer :

- Combine Trt with acid-labile (e.g., Boc) or base-sensitive (e.g., Fmoc) protecting groups to enable selective deprotection .

- Use kinetic studies to determine optimal cleavage conditions (e.g., TFA/scavenger mixtures) without side-chain damage .

Q. What experimental approaches resolve contradictions in reported Trt group stability under acidic conditions?

- Methodological Answer :

- Hypothesis Testing : Compare Trt cleavage rates in varying TFA concentrations (1–95%) using HPLC to quantify residual protected cysteine .

- Control Experiments : Introduce radical scavengers (e.g., EDT) to isolate oxidative vs. acidolytic degradation pathways .

Q. How can researchers develop protocols for Trt removal in peptide cyclization or disulfide bond formation?

- Methodological Answer :

- Use iodine oxidation in methanol/water to selectively remove Trt while forming disulfide bonds, monitored via Ellman’s assay .

- Validate cyclization efficiency using circular dichroism (CD) or X-ray crystallography for structural confirmation .

Q. Design and Reporting Guidelines

Q. How should experimental details for this compound synthesis be documented to ensure reproducibility?

- Methodological Answer :

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail solvent ratios, reaction times, and purification steps .

- Include raw chromatographic data (e.g., retention times, peak areas) in supplementary materials .

Q. What strategies mitigate risks of thiol oxidation during this compound handling?

- Methodological Answer :

- Perform reactions under inert gas (N₂/Ar) and use degassed solvents .

- Characterize oxidation products via LC-MS/MS and adjust scavenger concentrations accordingly .

Q. Data Analysis and Peer Review

Q. How can researchers address peer reviewer concerns about Trt group stability in manuscripts?

- Methodological Answer :

- Preemptively include stability data under recommended storage conditions (-20°C, desiccated) .

- Reference analogous studies using Trt in peptide synthesis to contextualize findings .

Q. What frameworks (e.g., FINER, PICO) are suitable for designing studies involving this compound?

Properties

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.